molecular formula C7H7FO3S B1603511 (4-Fluorophenyl)methanesulfonic acid CAS No. 1064778-57-9

(4-Fluorophenyl)methanesulfonic acid

Cat. No.: B1603511
CAS No.: 1064778-57-9
M. Wt: 190.19 g/mol
InChI Key: ZJNWHALUTJHTAM-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)methanesulfonic acid is an organic compound with the chemical formula C7H7FO3S It is a derivative of methanesulfonic acid, where a fluorophenyl group is attached to the methanesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)methanesulfonic acid typically involves the sulfonation of 4-fluorotoluene. One common method is the reaction of 4-fluorotoluene with chlorosulfonic acid, followed by hydrolysis to yield the desired product. The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)methanesulfonic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Esterification and Alkylation: The methanesulfonic acid moiety can react with alcohols or alkyl halides to form esters or alkylated products.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while oxidation can produce carboxylic acids or aldehydes.

Scientific Research Applications

(4-Fluorophenyl)methanesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

    Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which (4-Fluorophenyl)methanesulfonic acid exerts its effects depends on the specific application. In organic synthesis, it acts as a strong acid catalyst, facilitating various chemical reactions. In biological systems, the fluorophenyl group can interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic Acid: The parent compound, methanesulfonic acid, is a strong acid used in various industrial applications.

    Trifluoromethanesulfonic Acid: A related compound with three fluorine atoms, known for its strong acidity and use in organic synthesis.

    4-Chlorophenylmethanesulfonic Acid: A similar compound with a chlorine atom instead of fluorine, used in similar applications.

Uniqueness

(4-Fluorophenyl)methanesulfonic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and metabolic stability. These properties make it valuable in the development of pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

(4-fluorophenyl)methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO3S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNWHALUTJHTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620940
Record name (4-Fluorophenyl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1064778-57-9
Record name (4-Fluorophenyl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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